molecular formula C17H16N6 B2664464 N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline CAS No. 1427678-33-8

N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline

Cat. No.: B2664464
CAS No.: 1427678-33-8
M. Wt: 304.357
InChI Key: WINIFNVGWHLCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline is a complex organic compound that features a cyano group, an ethyl group, and a phenyl-substituted tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline typically involves multi-step organic reactionsSpecific conditions such as the use of catalysts, solvents, and temperature control are crucial for optimizing yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Industrial methods often focus on maximizing yield while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or other reduced forms of the original compound .

Scientific Research Applications

N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism by which N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group and tetrazole ring are key functional groups that participate in binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]aniline
  • N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,4-triazol-5-yl)methyl]aniline
  • N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-4-yl)methyl]aniline

Uniqueness

N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline is unique due to the specific positioning of the cyano group and the tetrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

(3-ethylphenyl)-[(1-phenyltetrazol-5-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6/c1-2-14-7-6-10-16(11-14)22(13-18)12-17-19-20-21-23(17)15-8-4-3-5-9-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINIFNVGWHLCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=NN=NN2C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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